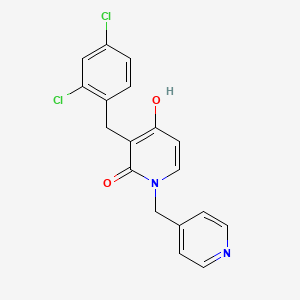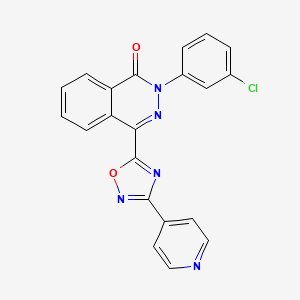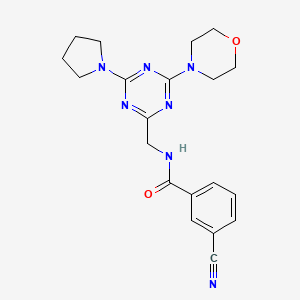
5-(1,2-Dithiolan-4-yl)pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is an eight-carbon disulfide with a chiral center, making it exist in two optical isomers: R-lipoic acid and S-lipoic acid . This compound is known for its antioxidant properties and is used in the treatment of several diseases, including diabetes, neurodegenerative disorders, and liver diseases .
Mechanism of Action
Target of Action
5-(1,2-Dithiolan-4-yl)pentanoic acid, also known as Lipoic Acid (LA), is a natural compound that enters the human body with food . It primarily targets insulin receptors and modulates 5’-AMP-activated protein kinase (AMPK) levels in tissues . It also triggers the expression of many proteins of the antioxidant response .
Mode of Action
LA causes phosphorylation of insulin receptors and modulates AMPK levels in tissues . The thiols in LA can be oxidized (LA) or reduced [dihydrolipoic acid (DHLA)]. The strain in the oxidized dithiolane ring of LA facilitates the reduction of the molecule .
Biochemical Pathways
LA functions as a cofactor for mitochondrial enzymes by catalyzing the oxidative decarboxylation of pyruvate, α-ketoglutarate, and branched-chain α-keto acids . It also influences the second messenger nuclear factor κB (NF-κB) and attenuates the release of free radicals and cytotoxic cytokines .
Pharmacokinetics
It is known that la is synthesized by plants and animals . It is covalently bound to the ε-amino group of lysine residues . More research is needed to understand the ADME properties of LA and their impact on bioavailability.
Result of Action
Pharmacological application of LA reduces the levels of C-reactive proteins and triglycerides and improves the indices of glycemia and inflammation biomarkers . It is used to treat many diseases such as diabetes, multiple sclerosis, Alzheimer’s and Parkinson’s diseases, liver disease, obesity, and others . It is also used as an antidote for intoxication with heavy-metal and various toxins .
Action Environment
The action of LA can be influenced by environmental factors such as light. H2S and sulfane sulfur form non-enzymatically from LA through the action of scattered sunlight . This suggests that H2S is the main product from light-dependent decomposition of LA, which is subsequently oxidized to sulfane-containing compounds .
Biochemical Analysis
Biochemical Properties
5-(1,2-Dithiolan-4-yl)pentanoic acid plays a significant role in biochemical reactions. It is used to treat many diseases such as diabetes, multiple sclerosis, Alzheimer’s and Parkinson’s diseases, liver disease, obesity, and others . It is also used as an antidote for intoxication with heavy-metal and various toxins .
Cellular Effects
This compound influences cell function by modulating levels of AMP-activated protein kinase (AMPK) in tissues and increasing cAMP expression . It triggers the expression of many proteins of the antioxidant response .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. The strain in the oxidized dithiolane ring of this compound facilitates the reduction of the molecule . H2S and sulfane sulfur form non-enzymatically from this compound through the action of scattered sunlight .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-(1,2-Dithiolan-4-yl)pentanoic acid can be synthesized through several methods. One common synthetic route involves the oxidation of 6,8-dimercaptooctanoic acid. The reaction typically requires an oxidizing agent such as hydrogen peroxide or iodine in an aqueous medium . Another method involves the cyclization of 6,8-dimercaptooctanoic acid in the presence of a base, such as sodium hydroxide, to form the dithiolane ring .
Industrial Production Methods
Industrial production of this compound often involves the fermentation of glucose by certain strains of bacteria, such as Escherichia coli. The fermentation process is followed by extraction and purification steps to obtain the final product . This method is preferred due to its cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(1,2-Dithiolan-4-yl)pentanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Major Products
The major products formed from these reactions include dihydrolipoic acid (from reduction) and various substituted derivatives (from substitution reactions) .
Scientific Research Applications
5-(1,2-Dithiolan-4-yl)pentanoic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Octanoic acid: A fatty acid with a similar carbon chain length but lacks the dithiolane ring.
Dihydrolipoic acid: The reduced form of 5-(1,2-Dithiolan-4-yl)pentanoic acid, which has similar antioxidant properties but differs in its redox state.
Thioctic acid: Another name for lipoic acid, emphasizing its sulfur-containing structure.
Uniqueness
This compound is unique due to its dithiolane ring, which imparts significant strain and reactivity to the molecule . This structural feature allows it to participate in various redox reactions and makes it an effective antioxidant .
Properties
IUPAC Name |
5-(dithiolan-4-yl)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2S2/c9-8(10)4-2-1-3-7-5-11-12-6-7/h7H,1-6H2,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGXKWXGMWPKPQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CSS1)CCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5694-54-2 |
Source


|
| Record name | 5-(1,2-dithiolan-4-yl)pentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-methyl-3-(phenylamino)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2933082.png)
![2-(3,4-dimethoxyphenyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide](/img/structure/B2933083.png)
![N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2933084.png)
![3-[1-(1H-indole-3-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione](/img/structure/B2933086.png)
![6-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2933087.png)

![N-[4-(3-methoxyazetidin-1-yl)phenyl]-1H-indole-5-carboxamide](/img/structure/B2933092.png)




![2-[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B2933099.png)
![2-chloro-1-{1-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}ethan-1-one](/img/structure/B2933102.png)
